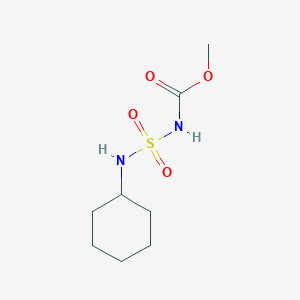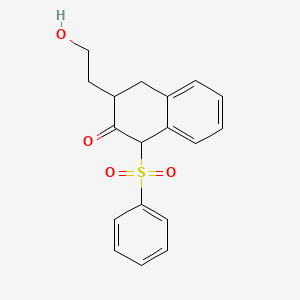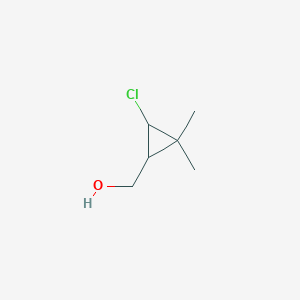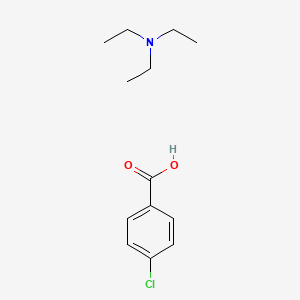![molecular formula C16H18Cl4O2 B14380249 1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene CAS No. 88335-02-8](/img/structure/B14380249.png)
1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene is a chemical compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two 5,5-dichloropent-4-en-1-yl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 5,5-dichloropent-4-en-1-ol.
Formation of Intermediates: The 5,5-dichloropent-4-en-1-ol is converted to its corresponding chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The resulting 5,5-dichloropent-4-en-1-yl chloride is then reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation Reactions: The double bonds in the 5,5-dichloropent-4-en-1-yl groups can be oxidized to form epoxides or other oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Major Products
Substitution: Products may include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Products may include epoxides or diols.
Reduction: Products may include saturated hydrocarbons.
Scientific Research Applications
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The presence of reactive functional groups, such as double bonds and chlorine atoms, allows it to participate in various chemical reactions that can modulate its activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(dichlorophosphino)benzene: An organophosphorus compound with similar structural features but different functional groups.
2,5-Bis(chloromethyl)-1,4-dimethoxybenzene: Another benzene derivative with different substituents.
Uniqueness
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene is unique due to the presence of two 5,5-dichloropent-4-en-1-yl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
88335-02-8 |
|---|---|
Molecular Formula |
C16H18Cl4O2 |
Molecular Weight |
384.1 g/mol |
IUPAC Name |
1,2-bis(5,5-dichloropent-4-enoxy)benzene |
InChI |
InChI=1S/C16H18Cl4O2/c17-15(18)9-3-5-11-21-13-7-1-2-8-14(13)22-12-6-4-10-16(19)20/h1-2,7-10H,3-6,11-12H2 |
InChI Key |
FGMABUQLESSIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCC=C(Cl)Cl)OCCCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)



![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)


![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
amino}acetic acid](/img/structure/B14380231.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
